4-cyclohexyl-N-methyl-1-piperazinecarbothioamide
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Description
“4-cyclohexyl-N-methyl-1-piperazinecarbothioamide” is a chemical compound with the molecular formula C12H23N3S . It has an average mass of 241.396 Da and a mono-isotopic mass of 241.161270 Da .
Molecular Structure Analysis
The molecular structure of “4-cyclohexyl-N-methyl-1-piperazinecarbothioamide” consists of a piperazine ring attached to a cyclohexyl group and a methyl group . The compound also contains a carbothioamide group .Physical And Chemical Properties Analysis
The compound is a solid . Its empirical formula is C6H13N3S . The SMILES string representation of the compound is NC(N(CC1)CCN1C)=S .Safety and Hazards
properties
IUPAC Name |
4-cyclohexyl-N-methylpiperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3S/c1-13-12(16)15-9-7-14(8-10-15)11-5-3-2-4-6-11/h11H,2-10H2,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGONQGXAXXKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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